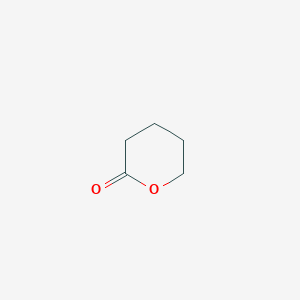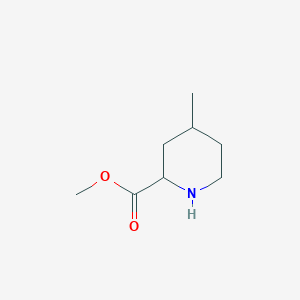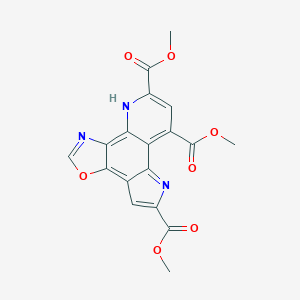
Oxazopyrroloquinoline trimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazopyrroloquinoline trimethyl ester (OPQ) is a newly synthesized compound that has been attracting attention in the scientific community due to its potential therapeutic applications. OPQ belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood. However, it has been suggested that Oxazopyrroloquinoline trimethyl ester may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Oxazopyrroloquinoline trimethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 and glutathione S-transferase. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to decrease the production of reactive oxygen species and to inhibit the expression of pro-inflammatory cytokines. Oxazopyrroloquinoline trimethyl ester has also been shown to improve mitochondrial function and to increase ATP production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Oxazopyrroloquinoline trimethyl ester has also been shown to have low toxicity in animal models. However, there are some limitations to using Oxazopyrroloquinoline trimethyl ester in lab experiments. Oxazopyrroloquinoline trimethyl ester has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, which may limit its use in some research fields.
Direcciones Futuras
There are several future directions for the study of Oxazopyrroloquinoline trimethyl ester. One direction is to further investigate the mechanism of action of Oxazopyrroloquinoline trimethyl ester and to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of Oxazopyrroloquinoline trimethyl ester in animal models and humans. This information will be important for the development of Oxazopyrroloquinoline trimethyl ester as a potential therapeutic agent. Finally, future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, Oxazopyrroloquinoline trimethyl ester is a newly synthesized compound that has shown potential therapeutic applications in various scientific research fields. Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, but it may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments, but there are also some limitations to using Oxazopyrroloquinoline trimethyl ester in certain experiments. Future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models and further elucidate its mechanism of action.
Métodos De Síntesis
Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate is then oxidized to form the final product, Oxazopyrroloquinoline trimethyl ester. The Friedländer reaction involves the condensation of an arylamine with a ketone in the presence of an acid catalyst, followed by cyclization to form the final product, Oxazopyrroloquinoline trimethyl ester.
Aplicaciones Científicas De Investigación
Oxazopyrroloquinoline trimethyl ester has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
144219-07-8 |
|---|---|
Nombre del producto |
Oxazopyrroloquinoline trimethyl ester |
Fórmula molecular |
C18H13N3O7 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate |
InChI |
InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3 |
Clave InChI |
UPQCPYOFMOUPAK-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC |
SMILES |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
Otros números CAS |
144219-07-8 |
Sinónimos |
OPQ trimethyl ester OPQ-TME oxazopyrroloquinoline trimethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



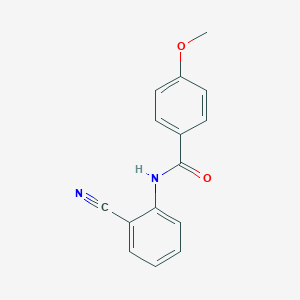
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
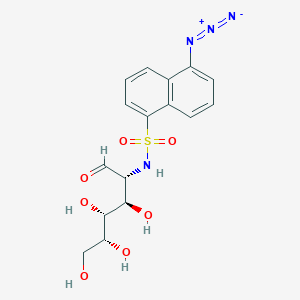
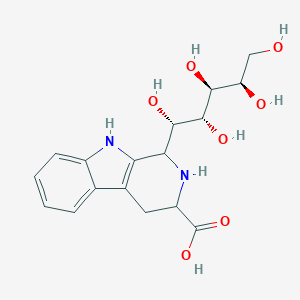
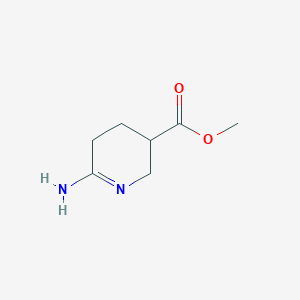
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
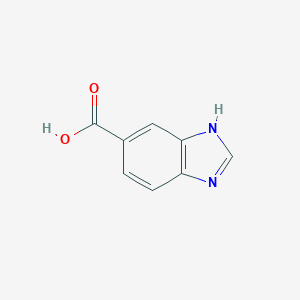
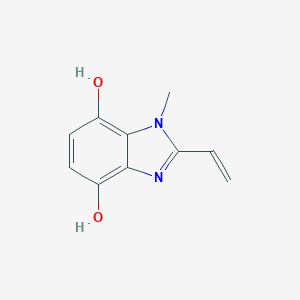
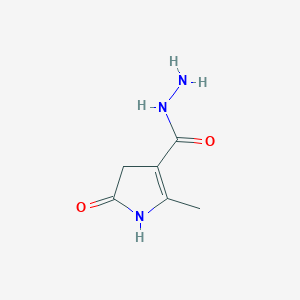
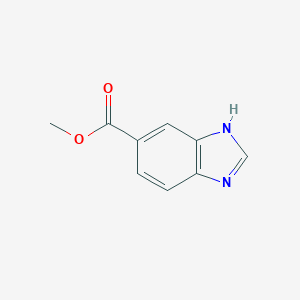
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
